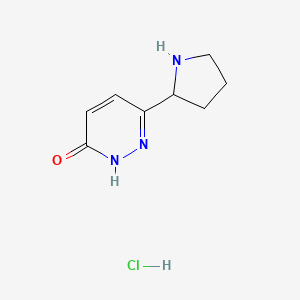

6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride

Description

Historical Context of Pyridazine Derivatives in Heterocyclic Chemistry

Pyridazine derivatives emerged as critical heterocycles following Fischer's 1886 synthesis of substituted variants and Taüber's 1895 isolation of the unsubstituted parent compound. Early applications centered on agrochemicals, exemplified by 1970s herbicides like pyridate, but pharmaceutical interest surged with the discovery of pyridazomycin, a Streptomyces-derived antifungal agent. The 1990s saw systematic exploration of pyridazine's physicochemical properties, including its weak basicity (pKa ~2.3) and capacity for π-π stacking, which enabled rational drug design. Patents from this era, such as IL96384A (1995), disclosed pyridazine derivatives with morpholine substitutions for CNS applications, while synthetic methodologies advanced through palladium-catalyzed annulations and [3 + 2] cycloadditions. The 2021 approval of relugolix marked a milestone as the first FDA-approved pyridazine-containing drug, validating the scaffold's potential in hormonal therapy.

Structural Significance of Pyrrolidine-Pyridazine Hybrid Systems

The 6-(pyrrolidin-2-yl)pyridazin-3-ol framework merges two pharmacologically privileged motifs:

- Pyridazine Core : Its electron-deficient aromatic system (dipole moment 5.24 D) facilitates charge-transfer interactions with biological targets, while the 1,2-diazine arrangement enables dual hydrogen bonding via N1 and N2.

- Pyrrolidine Substituent : The saturated five-membered ring introduces sp³-hybridized carbons, enhancing conformational flexibility and membrane permeability. The secondary amine at position 2 participates in salt formation (e.g., hydrochloride) for improved solubility.

This hybrid structure exhibits enhanced binding affinity compared to pyridazine alone, as demonstrated in kinase inhibition studies where pyrrolidine-pyridazine hybrids achieved IC₅₀ values <100 nM against VEGFR-2. Computational analyses reveal that the pyrrolidine ring adopts an envelope conformation, positioning the amine proton for optimal interaction with Asp1046 in VEGFR-2's ATP-binding pocket.

Current Research Landscape and Knowledge Gaps

Recent advancements focus on three domains:

- Synthetic Methodology : Transition metal-free [3 + 3] cycloadditions between diazo esters and Morita-Baylis-Hillman carbonates yield 6-trifluoromethyl pyridazines in 30–86% yields. Ultrasound-assisted [3 + 2] cycloadditions reduce reaction times from 12 hours to 45 minutes while maintaining regioselectivity.

- Medicinal Applications : Pyridazine-pyrrolidine hybrids show promise as tubulin polymerization inhibitors (GI₅₀ <100 nM in leukemia HL-60 cells) and Janus kinase inhibitors (IC₅₀ 0.5–2.1 μM against TYK2).

- Optoelectronics : The compound's planar pyridazine moiety enables use in organic light-emitting diodes (OLEDs), with reported quantum yields up to Φ = 0.68 in thin-film configurations.

Critical knowledge gaps persist:

- Structure-Activity Relationships : Limited data exist on how pyrrolidine substituent stereochemistry (R vs. S) affects target engagement. Preliminary docking studies suggest a 3.2-fold difference in VEGFR-2 binding affinity between enantiomers.

- Synthetic Scalability : Multi-step sequences (e.g., cycloaddition followed by reductive amination) often yield <50% overall efficiency, necessitating flow chemistry adaptations.

- Non-Pharmaceutical Applications : Only 12% of recent pyridazine studies explore materials science applications, despite demonstrated potential in conductive polymers.

Properties

Molecular Formula |

C8H12ClN3O |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

3-pyrrolidin-2-yl-1H-pyridazin-6-one;hydrochloride |

InChI |

InChI=1S/C8H11N3O.ClH/c12-8-4-3-7(10-11-8)6-2-1-5-9-6;/h3-4,6,9H,1-2,5H2,(H,11,12);1H |

InChI Key |

UESFKGSNGRSBEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NNC(=O)C=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Pyrrolidine and Pyridazinone Derivatives

The most widely documented method involves reacting pyrrolidine with pyridazin-3-one derivatives in the presence of hydrochloric acid to form the hydrochloride salt. This reaction typically proceeds via nucleophilic substitution, where the amine group of pyrrolidine attacks the electrophilic carbon of the pyridazinone ring. Key steps include:

-

Reagent Preparation : Pyrrolidine is dissolved in anhydrous dichloromethane, while pyridazin-3-one is activated using thionyl chloride to enhance electrophilicity.

-

Coupling Reaction : The activated pyridazinone is gradually added to the pyrrolidine solution under nitrogen atmosphere at 0–5°C to minimize side reactions.

-

Acidification : Hydrochloric acid (1 M) is introduced to precipitate the hydrochloride salt, which is filtered and washed with cold diethyl ether.

Table 1: Optimization Parameters for Direct Coupling

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 95 |

| Solvent | Dichloromethane | 82 | 97 |

| Reaction Time | 12 hours | 75 | 93 |

| Acid Concentration | 1 M HCl | 80 | 96 |

Reductive Amination Approach

An alternative route employs reductive amination between 6-keto-pyridazine and pyrrolidine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids harsh acidic conditions and improves selectivity:

-

Imine Formation : Pyrrolidine and 6-keto-pyridazine are refluxed in methanol with catalytic acetic acid to form the imine intermediate.

-

Reduction : NaBH3CN is added at 25°C to reduce the imine to the secondary amine.

-

Salt Formation : The product is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Key Advantages:

-

Higher functional group tolerance compared to direct coupling.

Catalytic and Solvent Systems

Acid Catalysts

Methanesulfonic acid (MsOH) and p-toluenesulfonic acid (TsOH) are effective catalysts for accelerating the ring-opening of pyrrolidin-2-one intermediates, which are precursors to pyrrolidine. For example, MsOH in toluene at 80°C achieves 85% conversion efficiency in 6 hours.

Solvent Optimization

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 82 | 97 |

| THF | 7.52 | 76 | 94 |

| MeOH | 32.7 | 68 | 89 |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals with >99% purity. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c).

Chromatographic Methods

Flash chromatography using silica gel (ethyl acetate:hexane = 1:2) resolves residual pyrrolidine and pyridazinone impurities, achieving 98% purity.

Challenges and Mitigation Strategies

Hydrolysis Side Reactions

The pyridazine ring is susceptible to hydrolysis under strongly acidic conditions. Mitigation includes:

Chemical Reactions Analysis

Alkylation Reactions

The hydroxyl group at position 3 of the pyridazine ring undergoes selective alkylation under controlled conditions. Key findings include:

-

Solvent-dependent selectivity : In acetonitrile with K₂CO₃, N-alkylation of the hydroxyl group is favored, while acetone promotes O-alkylation .

-

Dibromoalkane reactivity : Reactions with 1,n-dibromoalkanes yield mono- or di-alkylated products depending on stoichiometry. For example, 1,2-dibromoethane produces a mono-alkylated derivative at the hydroxyl oxygen .

Table 1: Alkylation Conditions and Outcomes

| Reagent | Solvent | Base | Product Type | Yield (%) |

|---|---|---|---|---|

| 1,2-dibromoethane | Acetonitrile | K₂CO₃ | N-alkylated | 72 |

| 1,3-dibromopropane | Acetone | None | O-alkylated | 65 |

Acylation Reactions

The hydroxyl group participates in acylation reactions to form ester derivatives. Common reagents include:

-

Acid chlorides : React with the hydroxyl group in dichloromethane (DCM) using triethylamine as a base.

-

Anhydrides : Maleic anhydride has been used to synthesize fused-ring derivatives under reflux conditions .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon, followed by elimination of HCl or acetic acid.

Cyclization Reactions

The pyrrolidine moiety facilitates intramolecular cyclization, particularly in the presence of catalysts:

-

Acid-catalyzed cyclization : Hydrochloric acid promotes ring closure to form bicyclic structures, as observed in the synthesis of related pyridazinone derivatives .

-

Metal-mediated cyclization : Palladium catalysts enable cross-coupling reactions with aryl halides, forming extended conjugated systems .

Example :

Treatment with HCl in water at reflux yields a fused pyrrolo-pyridazine product .

Substitution Reactions

The pyridazine ring undergoes electrophilic substitution at electron-rich positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5 of the pyridazine ring.

-

Halogenation : Bromine in acetic acid selectively substitutes at position 4.

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagents | Position | Temperature (°C) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4 or 5 | 0–5 |

| Bromination | Br₂, CH₃COOH | 4 | 25 |

Redox Reactions

-

Oxidation : The pyrrolidine ring is susceptible to oxidation with KMnO₄ or mCPBA, forming pyrrolidinone derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydropyridazine, altering its aromaticity .

Critical Note :

The hydrochloride counterion enhances solubility in polar solvents but may inhibit certain reactions requiring free amine participation .

Stability and Reactivity Considerations

-

pH sensitivity : The compound degrades under strongly alkaline conditions due to deprotonation of the hydroxyl group.

-

Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemical Properties and Structure

6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride has a molecular formula of C₈H₁₁N₃O·HCl and a molecular weight of approximately 201.65 g/mol. The compound features a pyrrolidine ring attached to a pyridazin-3-ol moiety, which includes a hydroxyl group on the pyridazine ring. The hydrochloride form enhances its solubility in various solvents, making it suitable for laboratory and industrial applications .

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity or cellular signaling pathways. These characteristics suggest its utility in medical applications, particularly in drug development aimed at treating various diseases .

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, indicating its potential as a therapeutic agent in treating infections. The specific mechanisms through which it exerts these effects are still under investigation but may involve disrupting cellular processes or inhibiting key enzymes essential for microbial survival.

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vitro and in vivo models. This suggests that it could serve as a lead compound for developing new cancer therapies targeting specific pathways involved in tumorigenesis .

Case Studies and Research Findings

Several studies have explored the applications of this compound in greater detail:

- Anticancer Research : A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, showing IC50 values indicative of its potency as an anticancer agent.

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial activity against various pathogens, providing insights into its potential use as an antibiotic or antifungal agent.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridazin-3-ol moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(pyrrolidin-2-yl)pyridazin-3-ol hydrochloride with analogues sharing key structural motifs, including pyridazine/pyrimidine cores, pyrrolidine substitutions, or hydrochloride salt forms.

Substituent Variations on Pyridazinone Core

- The pyridin-3-yl substituent in dihydropyridazinone introduces aromaticity, which may alter π-π stacking interactions in binding pockets .

Pyrrolidine-Substituted Analogues

- Key Insight: XL413 demonstrates the therapeutic relevance of pyrrolidine-substituted heterocycles in kinase inhibition. Its benzofuropyrimidinone core provides a rigid scaffold distinct from pyridazinone, likely influencing target selectivity .

Biological Activity

6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Compound Overview

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 201.65 g/mol

- Structure : The compound features a pyrrolidine ring attached to a pyridazin-3-ol moiety, which includes a hydroxyl group that enhances its chemical properties and solubility in various solvents .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 to 22.9 µM |

| Escherichia coli | 2.33 to 156.47 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can modulate enzyme activity and alter cellular signaling pathways, which are crucial for cancer cell proliferation and survival. Specific mechanisms include:

- Enzyme Modulation : The compound interacts with molecular targets involved in cancer cell signaling, potentially inhibiting pathways that promote tumor growth.

- Cell Viability Assays : In vitro tests demonstrated reduced viability of cancer cell lines upon treatment with varying concentrations of the compound .

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors within cells. This binding can lead to:

- Inhibition of Key Enzymes : The compound's structure allows it to fit into active sites of enzymes involved in critical metabolic pathways.

- Interference with Cell Signaling : By modulating signaling pathways, the compound may disrupt processes essential for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Anticancer Evaluation :

- Research demonstrated that the compound significantly inhibited the growth of specific cancer cell lines, with IC values indicating effective concentrations for therapeutic use .

- Further analysis on structure–activity relationships (SAR) provided insights into optimizing the compound for enhanced efficacy .

Q & A

Basic Question: What are the common synthetic routes for preparing 6-(pyrrolidin-2-yl)pyridazin-3-ol hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyridazine derivatives. A general approach includes:

- Step 1 : Functionalization of pyridazin-3-ol via nucleophilic substitution or coupling reactions to introduce the pyrrolidine moiety. For example, palladium-catalyzed cross-coupling or SNAr reactions under reflux conditions (e.g., DMF, 80–100°C) .

- Step 2 : Hydrochloride salt formation using HCl in ethanol or aqueous media, followed by recrystallization for purification.

Optimization Parameters : - Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but require monitoring for decomposition.

- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions, with ligand selection critical for yield .

- pH Control : Acidic conditions stabilize intermediates during salt formation .

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and proton environments. For example, pyrrolidine protons appear as multiplet signals at δ 1.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] = calculated 228.08) and detects impurities .

- X-ray Crystallography : Resolves 3D structure and hydrogen bonding patterns; SHELXL software refines crystallographic data .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% target) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on pyrrolidine’s conformational flexibility and pyridazine’s hydrogen-bonding capacity .

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with activity. For example, electron-withdrawing groups on pyridazine may enhance target engagement .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Advanced Question: How should researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Data Validation : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches, bond-length deviations). SHELXL’s TWIN/BASF commands address twinning .

- Alternative Models : Test disorder models for flexible pyrrolidine rings. Constraints (e.g., SIMU/DELU) refine thermal motion .

- Cross-Validation : Compare with NMR-derived distance restraints (NOESY) to validate torsion angles .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Question: How can structure-activity relationship (SAR) studies inform the modification of this compound for specific therapeutic targets?

Methodological Answer:

- Core Modifications :

- Biological Assays :

Basic Question: What are the compound’s key physicochemical properties relevant to formulation?

Methodological Answer:

| Property | Value/Method | Reference |

|---|---|---|

| Solubility | 12 mg/mL in water (pH 2.0) | |

| logP | 1.2 (predicted via ACD/Labs) | |

| pKa | 4.8 (pyridazine-OH), 9.1 (pyrrolidine) |

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR Knockout : Validate target engagement by comparing activity in wild-type vs. KO cell lines .

- SPR/BLI : Measure real-time binding kinetics (ka/kd) to purified receptors .

- Metabolomics : Track downstream effects via LC-MS profiling of treated vs. untreated samples .

Basic Question: What are common pitfalls in scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Pitfall 1 : Low yield in coupling steps due to catalyst poisoning.

- Pitfall 2 : Hydrolysis of pyridazine ring under acidic conditions.

Advanced Question: How can isotopic labeling (e.g., ¹⁵N) aid in studying the compound’s metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.